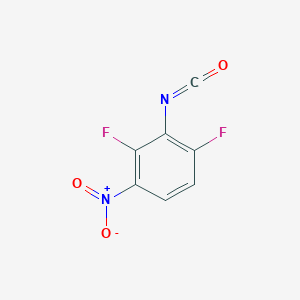

1,3-Difluoro-2-isocyanato-4-nitrobenzene

Description

1,3-Difluoro-2-isocyanato-4-nitrobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at positions 1 and 3, an isocyanate (-NCO) group at position 2, and a nitro (-NO₂) group at position 3. Its molecular formula is C₇H₂F₂N₂O₃, with a molecular weight of 216.12 g/mol. The isocyanate group confers high reactivity, making it valuable in synthesizing polymers, agrochemicals, and pharmaceuticals. The nitro and fluorine substituents enhance electron-withdrawing effects, influencing both chemical reactivity and physical properties such as solubility and thermal stability.

Properties

Molecular Formula |

C7H2F2N2O3 |

|---|---|

Molecular Weight |

200.10 g/mol |

IUPAC Name |

1,3-difluoro-2-isocyanato-4-nitrobenzene |

InChI |

InChI=1S/C7H2F2N2O3/c8-4-1-2-5(11(13)14)6(9)7(4)10-3-12/h1-2H |

InChI Key |

CVSWCEVIPPRANQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)N=C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2-isocyanato-4-nitrobenzene is typically synthesized through the reaction of 3,4-difluoronitrobenzene with an isocyanate reagent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions. The mixture is heated to facilitate the reaction, and the product is subsequently purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of 1,3-difluoro-2-isocyanato-4-nitrobenzene follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-2-isocyanato-4-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the benzene ring towards electrophiles.

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate the substitution of fluorine atoms.

Major Products:

Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 1,3-difluoro-2-isocyanato-4-nitrobenzene.

Nucleophilic Substitution: Products include compounds where the fluorine atoms have been replaced by nucleophiles such as alkoxy or amino groups.

Scientific Research Applications

1,3-Difluoro-2-isocyanato-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-isocyanato-4-nitrobenzene involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The nitro group, being an electron-withdrawing group, enhances the reactivity of the benzene ring towards electrophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below highlights key structural and functional differences between 1,3-difluoro-2-isocyanato-4-nitrobenzene and analogous compounds:

Key Observations:

- Isocyanate vs. Carboxylic Acid : The replacement of -COOH (in 3,5-difluoro-2-nitrobenzoic acid) with -NCO shifts reactivity from acid-base interactions to nucleophilic additions (e.g., forming ureas with amines) .

- Halogen Substitution : Chloro (in 4-chloro-2-fluoro-1-isocyanatobenzene) and bromo (in 1,3-dibromo-2-fluoro-4-nitrobenzene) substituents increase molecular weight and alter electronic effects. Bromine’s leaving-group ability contrasts with isocyanate’s reactivity .

- Methyl vs. Isocyanate : The methyl group in 1,3-difluoro-2-methyl-4-nitrobenzene introduces steric hindrance and electron-donating effects, reducing electrophilic substitution rates compared to the electron-withdrawing isocyanate .

Pharmacological Implications (Extrapolated from )

However, unlike dFdC, which inhibits DNA polymerase via triphosphate incorporation , the target compound’s nitro and isocyanate groups may interact with biological nucleophiles (e.g., thiols in proteins).

Physical and Chemical Properties

- Solubility : The nitro and fluorine groups reduce solubility in polar solvents compared to methyl or bromo analogs.

- Thermal Stability : Isocyanates generally decompose at elevated temperatures, whereas brominated analogs (e.g., 1,3-dibromo-2-fluoro-4-nitrobenzene) exhibit higher thermal stability due to stronger C-Br bonds .

- Reactivity : The isocyanate group undergoes rapid reactions with water (hydrolysis to amines) and alcohols (forming carbamates), distinguishing it from inert methyl or bulky bromo substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.